LY2874455

Description

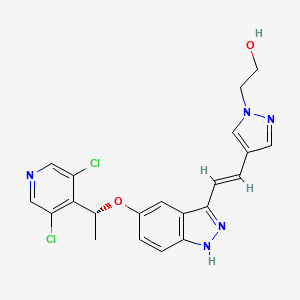

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2-[4-[(E)-2-[5-[(1R)-1-(3,5-dichloropyridin-4-yl)ethoxy]-1H-indazol-3-yl]ethenyl]pyrazol-1-yl]ethanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H19Cl2N5O2/c1-13(21-17(22)10-24-11-18(21)23)30-15-3-5-20-16(8-15)19(26-27-20)4-2-14-9-25-28(12-14)6-7-29/h2-5,8-13,29H,6-7H2,1H3,(H,26,27)/b4-2+/t13-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GKJCVYLDJWTWQU-CXLRFSCWSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=C(C=NC=C1Cl)Cl)OC2=CC3=C(C=C2)NN=C3C=CC4=CN(N=C4)CCO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H](C1=C(C=NC=C1Cl)Cl)OC2=CC3=C(C=C2)NN=C3/C=C/C4=CN(N=C4)CCO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H19Cl2N5O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20154776 | |

| Record name | LY-2874455 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20154776 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

444.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1254473-64-7 | |

| Record name | LY-2874455 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1254473647 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | LY-2874455 | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB13022 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | LY-2874455 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20154776 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | LY-2874455 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/E9M363811V | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide on the Core Mechanism of Action of LY2874455

For Researchers, Scientists, and Drug Development Professionals

Introduction

LY2874455 is an orally bioavailable, potent, and selective small-molecule pan-inhibitor of the fibroblast growth factor receptor (FGFR) family of receptor tyrosine kinases.[1][2] Aberrant FGFR signaling, driven by gene amplification, mutations, or translocations, is a key oncogenic driver in a variety of human malignancies, making it a compelling target for therapeutic intervention.[1][3] This technical guide provides a comprehensive overview of the mechanism of action of this compound, detailing its biochemical and cellular activities, impact on downstream signaling pathways, and preclinical efficacy.

Core Mechanism of Action

This compound exerts its anti-tumor effects by directly targeting and inhibiting the kinase activity of all four members of the FGFR family: FGFR1, FGFR2, FGFR3, and FGFR4.[1][2] The binding of fibroblast growth factors (FGFs) to their respective FGFRs triggers receptor dimerization and autophosphorylation of the intracellular kinase domains. This activation initiates a cascade of downstream signaling events crucial for cell proliferation, survival, migration, and angiogenesis.[1][4]

This compound is classified as a Type I kinase inhibitor, binding to the ATP-binding pocket of the FGFR kinase domain in its active "DFG-in" conformation.[5][6] This competitive inhibition prevents the binding of ATP, thereby blocking the autophosphorylation of the receptor and the subsequent phosphorylation of downstream substrates.[5] The crystal structure of this compound in complex with FGFR4 reveals extensive interactions, including three hydrogen bonds and numerous van der Waals contacts, which contribute to its high binding affinity and potent inhibitory activity across all FGFR isoforms.[5][6]

Quantitative Analysis of Inhibitory Activity

The potency of this compound has been quantified through various biochemical and cellular assays. The following tables summarize the key inhibitory concentrations (IC50) and target engagement values.

Table 1: Biochemical Inhibitory Activity of this compound

| Target | IC50 (nmol/L) |

| FGFR1 | 2.8[1][7] |

| FGFR2 | 2.6[1][7] |

| FGFR3 | 6.4[1][7] |

| FGFR4 | 6.0[1][7] |

| VEGFR2 | 7.0[7] |

Table 2: Cellular Inhibitory Activity of this compound

| Cell Line | Target Pathway Inhibition | IC50 (nmol/L) |

| HUVECs | FGF2-induced Erk Phosphorylation | 0.3[1] |

| RT-112 | FGF9-induced Erk Phosphorylation | 0.8[1] |

| SNU-16 | FGFR2 Phosphorylation | 0.8[1][8] |

| KATO-III | FGFR2 Phosphorylation | 1.5[1][8] |

| SNU-16 | FRS2 Phosphorylation | 0.8[1][8] |

| KATO-III | FRS2 Phosphorylation | 1.5[1][8] |

Table 3: In Vivo Target Engagement of this compound

| Assay | Metric | Value (mg/kg) |

| Mouse Heart IVTI (FGF-induced Erk Phosphorylation) | TED50 | 1.3[7] |

| Mouse Heart IVTI (FGF-induced Erk Phosphorylation) | TED90 | 3.2[7] |

| Rat Heart IVTI | TED50 | 0.39[1] |

Downstream Signaling Pathways

The inhibition of FGFR by this compound leads to the suppression of key downstream signaling pathways integral to tumor growth and survival. The primary pathway affected is the RAS-RAF-MEK-ERK (MAPK) pathway, which is critical for cell proliferation.[4] Upon FGFR activation, the docking protein Fibroblast Growth Factor Receptor Substrate 2 (FRS2) is phosphorylated, leading to the recruitment of the Grb2/Sos1 complex and subsequent activation of the MAPK cascade.[1] this compound effectively blocks the phosphorylation of both FGFR and FRS2, resulting in the potent inhibition of Erk phosphorylation.[1][8]

The Phosphoinositide 3-kinase (PI3K)-AKT pathway, which is involved in cell survival and motility, is also modulated by FGFR signaling.[4][9] While the direct impact of this compound on AKT phosphorylation can be context-dependent, the overall inhibition of FGFR signaling contributes to anti-proliferative and pro-apoptotic effects.[9]

Experimental Protocols

A summary of key experimental methodologies used to characterize the mechanism of action of this compound is provided below.

Biochemical Filter-Binding Assay for FGFR Kinase Activity

This assay quantifies the ability of this compound to inhibit the phosphorylation of a substrate by FGFR.

-

Reaction Mixture Preparation: A reaction mixture is prepared containing 8 mM Tris-HCl (pH 7.5), 10 mmol/L HEPES, 5 mM dithiothreitol, 10 μM ATP, 0.5 μCi 33P-ATP, 10 mM MnCl2, 150 mM NaCl, 0.01% Triton X-100, 4% dimethyl sulfoxide, 0.05 mg/mL poly(Glu:Tyr) (4:1) as a substrate, and a specified amount of recombinant FGFR1, FGFR3, or FGFR4 protein.[7]

-

Incubation: The reaction is initiated by the addition of the enzyme and incubated at room temperature for 30 minutes.[7]

-

Termination: The reaction is terminated by the addition of 10% H3PO4.[7]

-

Detection: The phosphorylated substrate is captured on a filter, and the amount of incorporated 33P is quantified using a scintillation counter to determine the level of kinase inhibition.

In Vivo Tumor Xenograft Models

These models are used to assess the anti-tumor efficacy of this compound in a living organism.

-

Cell Line Implantation: Human cancer cell lines with known FGFR alterations (e.g., SNU-16, RT-112, OPM-2) are subcutaneously implanted into immunodeficient mice.[1]

-

Tumor Growth: Tumors are allowed to grow to a palpable size.

-

Treatment Administration: Mice are randomized into vehicle control and treatment groups. This compound is administered orally, typically twice daily, at various doses (e.g., 1, 3, 10 mg/kg).[1][9]

-

Tumor Measurement: Tumor volume is measured regularly throughout the study.

-

Pharmacodynamic Analysis: At the end of the study, tumors can be excised and analyzed by Western blot or ELISA to measure the levels of phosphorylated FGFR and downstream signaling proteins like p-FRS2 and p-ERK to confirm target engagement.[1][9]

Mechanisms of Resistance

While this compound is a potent inhibitor, acquired resistance can emerge. Understanding these mechanisms is crucial for developing subsequent lines of therapy.

-

Gatekeeper Mutations: Mutations in the "gatekeeper" residue of the FGFR kinase domain (e.g., V561M in FGFR1, V565I in FGFR2, V555M in FGFR3, and V550L/M in FGFR4) can sterically hinder the binding of some FGFR inhibitors.[10][11][12] However, studies have shown that this compound can effectively inhibit some gatekeeper mutants, such as FGFR4 V550L, due to its unique binding mode that avoids clashes with the mutated residue.[11][13]

-

Bypass Signaling: Upregulation of alternative signaling pathways, such as the EGFR pathway, can compensate for the inhibition of FGFR signaling and promote cell survival.[10][14]

-

Novel Fusions: A novel FGFR2-ACSL5 fusion protein has been identified as a mechanism of acquired resistance in a patient with FGFR2-amplified gastric cancer who initially responded to this compound.[14]

This compound is a potent pan-FGFR inhibitor that demonstrates significant anti-tumor activity in preclinical models driven by aberrant FGFR signaling. Its mechanism of action is centered on the direct inhibition of the FGFR kinase domain, leading to the suppression of critical downstream pathways involved in cell proliferation and survival. While acquired resistance can occur through various mechanisms, the robust preclinical data for this compound underscores the therapeutic potential of targeting the FGFR pathway in appropriately selected patient populations. Further clinical investigation is warranted to fully elucidate its efficacy and role in the treatment of FGFR-driven cancers.[15]

References

- 1. aacrjournals.org [aacrjournals.org]

- 2. Facebook [cancer.gov]

- 3. Structural insights into the potency and selectivity of covalent pan-FGFR inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. Crystal Structure of the FGFR4/LY2874455 Complex Reveals Insights into the Pan-FGFR Selectivity of this compound - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. selleckchem.com [selleckchem.com]

- 8. medchemexpress.com [medchemexpress.com]

- 9. Preclinical Evaluation of the Pan-FGFR Inhibitor this compound in FRS2-Amplified Liposarcoma - PMC [pmc.ncbi.nlm.nih.gov]

- 10. oaepublish.com [oaepublish.com]

- 11. Molecular mechanisms of the anti-cancer drug, this compound, in overcoming the FGFR4 mutation-based resistance - UCL Discovery [discovery.ucl.ac.uk]

- 12. mdpi.com [mdpi.com]

- 13. Molecular mechanisms of the anti-cancer drug, this compound, in overcoming the FGFR4 mutation-based resistance - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Acquired resistance to this compound in FGFR2-amplified gastric cancer through an emergence of novel FGFR2-ACSL5 fusion - PMC [pmc.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

The Molecular Target of LY2874455: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

LY2874455 is a potent and selective, orally bioavailable small-molecule inhibitor targeting the fibroblast growth factor receptor (FGFR) family of receptor tyrosine kinases.[1][2][3][4] This document provides a detailed overview of the molecular target of this compound, its mechanism of action, and its effects on downstream signaling pathways. It includes a compilation of quantitative pharmacological data, detailed experimental methodologies, and visual representations of the relevant biological pathways and experimental workflows.

Primary Molecular Target: Pan-FGFR Inhibition

This compound is characterized as a pan-FGFR inhibitor, demonstrating potent activity against all four members of the fibroblast growth factor receptor family: FGFR1, FGFR2, FGFR3, and FGFR4.[1][5][6] Aberrant FGFR signaling, through mechanisms such as gene amplification, activating mutations, or chromosomal translocations, is a key driver in various malignancies, making it a critical therapeutic target.[1][7] this compound binds to the ATP-binding site within the kinase domain of the FGFRs, effectively blocking their autophosphorylation and subsequent activation of downstream signaling cascades.[1]

While this compound is a dominant FGFR inhibitor, it also exhibits activity against Vascular Endothelial Growth Factor Receptor 2 (VEGFR2), albeit with lower potency compared to its effects on the FGFR family.[1][6] This selectivity for FGFRs over VEGFR2 is a key characteristic, potentially leading to a more favorable side-effect profile, particularly concerning toxicities commonly associated with VEGFR2 inhibition, such as hypertension.[1]

Quantitative Pharmacological Data

The inhibitory activity of this compound has been quantified through various biochemical and cellular assays. The following tables summarize the key in vitro and in vivo potency metrics.

Table 1: In Vitro Inhibitory Activity of this compound

| Target | Assay Type | IC50 (nM) |

| FGFR1 | Biochemical | 2.8[2][5][6] |

| FGFR2 | Biochemical | 2.6[2][5][6] |

| FGFR3 | Biochemical | 6.4[2][5][6] |

| FGFR4 | Biochemical | 6.0[2][5][6] |

| VEGFR2 | Biochemical | 7.0[6] |

| p-Erk (FGF2-induced, HUVEC cells) | Cellular | 0.3 - 0.8[1][5] |

| p-Erk (FGF9-induced, RT-112 cells) | Cellular | 0.3 - 0.8[1][5] |

| p-FGFR2 (SNU-16 cells) | Cellular | 0.8[1][5] |

| p-FGFR2 (KATO-III cells) | Cellular | 1.5[1][5] |

| p-FRS2 (SNU-16 cells) | Cellular | 0.8[1][5] |

| p-FRS2 (KATO-III cells) | Cellular | 1.5[1][5] |

Table 2: In Vivo Target Inhibition of this compound in Mice

| Parameter | Assay | Value (mg/kg) |

| TED50 (p-Erk inhibition) | IVTI | 1.3[1][6] |

| TED90 (p-Erk inhibition) | IVTI | 3.2[1][6] |

IC50: Half-maximal inhibitory concentration; TED50/90: Dose required for 50%/90% target enzyme inhibition in vivo; IVTI: In Vivo Target Inhibition.

Signaling Pathways and Mechanism of Action

This compound exerts its anti-tumor effects by inhibiting the FGF-FGFR signaling axis. The binding of FGF ligands to FGFRs induces receptor dimerization and autophosphorylation of the intracellular kinase domains. This activation leads to the recruitment and phosphorylation of downstream signaling molecules, primarily Fibroblast Growth Factor Receptor Substrate 2 (FRS2).[1][2] Phosphorylated FRS2 acts as a docking site for the GRB2/SOS1 complex, which in turn activates the Ras-Raf-MEK-Erk (MAPK) pathway, a critical regulator of cell proliferation and survival.[1]

By inhibiting FGFR phosphorylation, this compound effectively blocks the initial step in this cascade, leading to a dose-dependent reduction in the phosphorylation of both FRS2 and Erk.[1][5] This inhibition of downstream signaling ultimately results in decreased cell proliferation and induction of apoptosis in cancer cells with aberrant FGFR activation.

Experimental Protocols

Detailed methodologies for the key experiments cited in the characterization of this compound are provided below.

Biochemical Kinase Assays (Filter-binding)

This assay quantifies the ability of this compound to inhibit the kinase activity of purified FGFR enzymes.

-

Reaction Mixture:

-

8 mM Tris-HCl (pH 7.5)

-

10 mmol/L HEPES

-

5 mM Dithiothreitol

-

10 µM ATP

-

0.5 µCi ³³P-ATP

-

10 mM MnCl₂

-

150 mM NaCl

-

0.01% Triton X-100

-

4% Dimethyl sulfoxide (DMSO)

-

0.05 mg/mL poly(Glu:Tyr) (4:1) as substrate

-

Purified FGFR1 (7.5 ng), FGFR3 (7.5 ng), or FGFR4 (16 ng) enzyme

-

Varying concentrations of this compound

-

-

Procedure:

-

Combine all reaction components.

-

Incubate at room temperature for 30 minutes.

-

Terminate the reaction by adding 10% H₃PO₄.

-

Transfer the reaction mixture to a filter plate to capture the phosphorylated substrate.

-

Wash the filter plate to remove unincorporated ³³P-ATP.

-

Measure the radioactivity on the filter using a scintillation counter.

-

Calculate IC50 values by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

-

Cellular Phosphorylation Assays (Western Blot and ELISA)

These assays measure the inhibition of FGFR signaling in a cellular context.

-

Cell Lines:

-

HUVEC (expresses FGFR1)

-

RT-112 (expresses FGFR3)

-

SNU-16 and KATO-III (gastric cancer cell lines with FGFR2 amplification)

-

-

Procedure:

-

Culture cells to sub-confluency in appropriate growth media.

-

Serum-starve the cells for a defined period (e.g., 24 hours) to reduce basal signaling.

-

Pre-treat cells with varying concentrations of this compound for a specified time (e.g., 1-2 hours).

-

Stimulate the cells with a specific FGF ligand (e.g., FGF2 or FGF9) for a short period (e.g., 15-30 minutes), except for cell lines with constitutive FGFR activation.

-

Lyse the cells in a suitable lysis buffer containing protease and phosphatase inhibitors.

-

Determine protein concentration using a standard method (e.g., BCA assay).

-

Analyze the levels of phosphorylated and total proteins (p-FGFR, p-FRS2, p-Erk, total FGFR, total FRS2, total Erk) using either Western blotting with specific antibodies or quantitative sandwich ELISA kits.

-

Quantify band intensities (for Western blot) or absorbance values (for ELISA) and normalize to a loading control (e.g., β-actin or GAPDH) or total protein levels.

-

Calculate cellular IC50 values.

-

In Vivo Target Inhibition (IVTI) Studies

These studies assess the ability of this compound to inhibit FGFR signaling in a living organism.

-

Animal Model:

-

Typically, mice or rats.

-

-

Procedure:

-

Administer this compound orally at various doses to cohorts of animals.

-

At a specified time point after dosing, inject the animals with an FGF ligand (e.g., FGF2) intravenously to induce a rapid and synchronous activation of FGFR signaling in target tissues (e.g., heart).

-

A few minutes after FGF injection, euthanize the animals and collect the target tissues.

-

Homogenize the tissues and prepare lysates.

-

Analyze the levels of phosphorylated Erk (or another relevant downstream marker) using methods described in section 4.2.

-

Determine the dose-response relationship and calculate the TED50 and TED90 values.

-

For pharmacokinetic/pharmacodynamic (PK/PD) analysis, plasma concentrations of this compound are measured at the time of tissue collection and correlated with the level of target inhibition.

-

Conclusion

This compound is a well-characterized, potent, and selective pan-FGFR inhibitor. Its primary molecular targets are FGFR1, FGFR2, FGFR3, and FGFR4. By inhibiting the kinase activity of these receptors, this compound effectively abrogates downstream signaling through pathways such as the FRS2-MAPK cascade. This mechanism of action translates to a broad spectrum of anti-tumor activity in preclinical models of cancers with dysregulated FGFR signaling. The quantitative data and experimental protocols provided herein offer a comprehensive resource for researchers and drug development professionals working with this compound or in the broader field of FGFR-targeted cancer therapy.

References

- 1. aacrjournals.org [aacrjournals.org]

- 2. This compound - Creative Enzymes [creative-enzymes.com]

- 3. apexbt.com [apexbt.com]

- 4. Facebook [cancer.gov]

- 5. medchemexpress.com [medchemexpress.com]

- 6. selleckchem.com [selleckchem.com]

- 7. LY-2874455 - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]

LY2874455: A Technical Guide to its Pan-FGFR Inhibitor Activity

For Researchers, Scientists, and Drug Development Professionals

Introduction

LY2874455 is an orally bioavailable, potent, and selective small-molecule pan-inhibitor of the fibroblast growth factor receptor (FGFR) family of receptor tyrosine kinases.[1] Aberrant FGFR signaling, driven by gene amplification, mutations, or translocations, is a key oncogenic driver in a variety of human cancers, including gastric, bladder, lung, and multiple myeloma.[2] By targeting FGFRs 1, 2, 3, and 4, this compound disrupts downstream signaling pathways crucial for tumor cell proliferation, survival, and angiogenesis, demonstrating broad-spectrum anti-tumor activity in preclinical models.[2] This technical guide provides a comprehensive overview of the preclinical activity of this compound, detailing its inhibitory profile, mechanism of action, and the experimental methodologies used to characterize its function.

Mechanism of Action

This compound competitively binds to the ATP-binding pocket of the FGFR kinase domain, inhibiting its autophosphorylation and the subsequent phosphorylation of downstream signaling molecules.[3] The primary downstream effector of FGFR is the Fibroblast Growth Factor Receptor Substrate 2 (FRS2), which, upon phosphorylation, recruits adaptor proteins like Grb2 and Sos1.[2] This assembly activates the RAS-RAF-MEK-ERK (MAPK) pathway, a critical signaling cascade for cell proliferation. By inhibiting the initial FGFR phosphorylation event, this compound effectively blocks this entire signaling cascade.

Quantitative Inhibitory Activity

The inhibitory potency of this compound has been quantified through various biochemical and cell-based assays.

Table 1: Biochemical Kinase Inhibition

| Target | IC₅₀ (nM) |

| FGFR1 | 2.8 |

| FGFR2 | 2.6 |

| FGFR3 | 6.4 |

| FGFR4 | 6.0 |

| VEGFR2 | 7.0 |

Table 2: Cellular Activity - Inhibition of Phosphorylation

| Cell Line | Target Phosphorylation | IC₅₀ (nM) |

| HUVEC & RT-112 | p-Erk (FGF2/FGF9 induced) | 0.3 - 0.8[2] |

| SNU-16 | p-FGFR2 | 0.8[4] |

| KATO-III | p-FGFR2 | 1.5[4] |

| SNU-16 | p-FRS2 | 0.8[4] |

| KATO-III | p-FRS2 | 1.5[4] |

Table 3: Cellular Activity - Antiproliferative Effects

| Cell Line | IC₅₀ (nM) |

| KMS-11 | 0.57[4] |

| OPM-2 | 1.0[4] |

| L-363 | 60.4[4] |

| U266 | 290.7[4] |

In Vivo Antitumor Activity

This compound has demonstrated robust, dose-dependent inhibition of tumor growth in various xenograft models. Oral administration of this compound led to significant tumor regression in models representing gastric cancer (SNU-16), bladder cancer (RT-112), and multiple myeloma (OPM-2).[2] In a mouse heart in vivo target inhibition assay, this compound demonstrated a potent inhibition of FGF-induced Erk phosphorylation with an estimated TED₅₀ of 1.3 mg/kg.[2]

Experimental Protocols

The following are detailed methodologies for the key experiments cited in the characterization of this compound.

Biochemical FGFR Kinase Inhibition Assay (Filter-Binding Assay)

This assay quantifies the ability of this compound to inhibit the phosphorylation of a substrate by FGFR enzymes.

-

Reaction Mixture:

-

8 mM Tris-HCl (pH 7.5)

-

10 mmol/L HEPES

-

5 mM Dithiothreitol (DTT)

-

10 µM ATP

-

0.5 µCi ³³P-ATP

-

10 mM MnCl₂

-

150 mM NaCl

-

0.01% Triton X-100

-

4% Dimethyl Sulfoxide (DMSO)

-

0.05 mg/mL Poly(Glu:Tyr) (4:1) as substrate

-

Recombinant FGFR1, FGFR3, or FGFR4 enzyme (7.5 ng for FGFR1 and FGFR3, 16 ng for FGFR4)

-

Varying concentrations of this compound or DMSO vehicle control.

-

-

Procedure:

-

Combine all reaction components in a 96-well plate.

-

Incubate the reaction mixture at room temperature for 30 minutes.

-

Terminate the reaction by adding 10% H₃PO₄.

-

Transfer the reaction mixtures to a 96-well filter plate.

-

Wash the filter plate three times with 0.5% H₃PO₄.

-

Air-dry the plate.

-

Measure the incorporated radioactivity using a scintillation counter.

-

Calculate IC₅₀ values by fitting the data to a dose-response curve.

-

Cell Proliferation Assay (MTT Assay)

This assay assesses the effect of this compound on the viability and proliferation of cancer cell lines.

-

Materials:

-

Cancer cell lines (e.g., KMS-11, OPM-2, SNU-16, KATO-III)

-

RPMI-1640 medium supplemented with 10% fetal bovine serum

-

96-well plates

-

This compound stock solution in DMSO

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

-

Solubilization buffer (e.g., DMSO or a detergent-based solution)

-

-

Procedure:

-

Seed cells in a 96-well plate at a density of 2,000 cells per well in 100 µL of culture medium.

-

Allow cells to attach and grow for 6-24 hours.

-

Treat the cells with various concentrations of this compound or DMSO vehicle control.

-

Incubate the plate at 37°C in a humidified 5% CO₂ atmosphere for 3 days.

-

Add 10 µL of MTT reagent to each well and incubate for 2-4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan crystals.

-

Add 100 µL of solubilization buffer to each well to dissolve the formazan crystals.

-

Incubate at room temperature in the dark for 2 hours with gentle shaking.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability relative to the DMSO-treated control and determine the IC₅₀ values.

-

In Vivo Tumor Xenograft Study

This study evaluates the anti-tumor efficacy of this compound in a living organism.

-

Animal Model:

-

Female athymic nude mice.

-

-

Tumor Implantation:

-

Culture human cancer cell lines (e.g., SNU-16, RT-112, OPM-2) under standard conditions.

-

Harvest and resuspend the cells in a suitable medium (e.g., a 1:1 mixture of serum-free medium and Matrigel).

-

Subcutaneously inject the cell suspension (e.g., 5 x 10⁶ cells) into the flank of each mouse.

-

-

Treatment:

-

Monitor tumor growth until tumors reach a palpable size (e.g., approximately 150 mm³).

-

Randomize mice into treatment and control groups.

-

Administer this compound orally (p.o.) via gavage at specified doses (e.g., 1.5 mg/kg and 3 mg/kg) and schedules (e.g., twice daily).[5]

-

Administer the vehicle control to the control group.

-

Continue treatment for a predetermined period (e.g., 14-21 days).[2]

-

-

Efficacy Assessment:

-

Measure tumor volume using calipers at regular intervals.

-

Monitor the body weight and overall health of the mice.

-

At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., Western blotting for pharmacodynamic markers).

-

Western Blotting for Phosphorylated Proteins (p-FGFR, p-FRS2, p-Erk)

This technique is used to detect the levels of specific phosphorylated proteins in cell or tumor lysates, providing a measure of target engagement by this compound.

-

Sample Preparation:

-

For in vitro studies, treat cultured cells with this compound for the desired time, then lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

For in vivo studies, excise tumors from treated and control animals, snap-freeze in liquid nitrogen, and homogenize in lysis buffer.

-

Determine the protein concentration of the lysates using a BCA or Bradford assay.

-

-

SDS-PAGE and Protein Transfer:

-

Denature protein lysates by boiling in Laemmli sample buffer.

-

Separate proteins by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.

-

-

Immunoblotting:

-

Block the membrane with 5% bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature to prevent non-specific antibody binding.

-

Incubate the membrane with a primary antibody specific for the phosphorylated protein of interest (e.g., anti-p-FGFR, anti-p-FRS2, or anti-p-Erk) overnight at 4°C with gentle agitation.

-

Wash the membrane three times with TBST.

-

Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane three times with TBST.

-

-

Detection:

-

Apply an enhanced chemiluminescence (ECL) substrate to the membrane.

-

Visualize the protein bands using an imaging system.

-

To ensure equal protein loading, the membrane can be stripped and re-probed with an antibody against the total protein or a housekeeping protein like GAPDH or β-actin.

-

Conclusion

This compound is a potent pan-FGFR inhibitor with significant anti-tumor activity across a range of preclinical cancer models. Its ability to effectively block the FGFR signaling cascade, as demonstrated by both biochemical and cellular assays, translates into robust in vivo efficacy. The detailed methodologies provided in this guide offer a framework for the continued investigation and development of this compound and other FGFR-targeted therapies. Further clinical evaluation is warranted to determine the full therapeutic potential of this compound in patients with FGFR-driven malignancies.[6]

References

- 1. bio-rad-antibodies.com [bio-rad-antibodies.com]

- 2. Western blot for phosphorylated proteins | Abcam [abcam.com]

- 3. Protein Phosphorylation in Western Blotting: Key Challenges & Solutions - Creative Proteomics [creative-proteomics.com]

- 4. promega.com [promega.com]

- 5. chondrex.com [chondrex.com]

- 6. researchgate.net [researchgate.net]

The Core Downstream Signaling Effects of LY2874455: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the downstream signaling effects of LY2874455, a potent, orally bioavailable, pan-inhibitor of Fibroblast Growth Factor Receptors (FGFRs). Understanding the molecular mechanism of action and its impact on cellular signaling is critical for the rational design of clinical trials and the identification of patient populations most likely to respond to this targeted therapy.

Introduction to this compound

This compound is a small molecule inhibitor that demonstrates high-affinity binding to the ATP-binding cleft of the kinase domains of FGFRs.[1] Aberrant FGFR signaling, driven by gene amplification, mutations, or translocations, is a key oncogenic driver in a variety of human malignancies, including gastric, bladder, lung cancers, and multiple myeloma.[2] By inhibiting the kinase activity of FGFRs, this compound effectively blocks the initiation of downstream signaling cascades that are crucial for tumor cell proliferation, survival, migration, and angiogenesis.[2][3] This document summarizes the key quantitative data, experimental methodologies, and signaling pathways affected by this compound.

Mechanism of Action

This compound is classified as a pan-FGFR inhibitor, demonstrating potent and similar activity against all four members of the FGFR family (FGFR1, FGFR2, FGFR3, and FGFR4).[2][4] The binding of fibroblast growth factors (FGFs) to their cognate FGFRs induces receptor dimerization and the subsequent activation of the intracellular tyrosine kinase domain.[3][5] This activation leads to autophosphorylation of the receptor and the recruitment and phosphorylation of downstream adaptor proteins and enzymes. This compound competitively inhibits the ATP binding site, thereby preventing this phosphorylation cascade and blocking downstream signal transduction.[6]

Quantitative Data Summary

The following tables summarize the key quantitative data regarding the inhibitory activity of this compound from biochemical and cellular assays, as well as its in vivo efficacy.

Table 1: Biochemical Inhibitory Activity of this compound [2][4][7]

| Target | IC50 (nmol/L) |

| FGFR1 | 2.8 |

| FGFR2 | 2.6 |

| FGFR3 | 6.4 |

| FGFR4 | 6.0 |

| VEGFR2 | 7.0 |

Table 2: Cellular Inhibitory Activity of this compound [2][7]

| Cell Line | Downstream Target | IC50 (nmol/L) |

| SNU-16 | p-FGFR2 | 0.8 |

| KATO-III | p-FGFR2 | 1.5 |

| SNU-16 | p-FRS2 | 0.8 |

| KATO-III | p-FRS2 | 1.5 |

| RT-112 & HUVECs | FGF-induced p-Erk | 0.3 - 0.8 |

Table 3: In Vivo Antitumor Efficacy of this compound [4][7]

| Xenograft Model | Dosing | Tumor Growth Inhibition |

| RT-112, SNU-16, OPM-2 | 3 mg/kg, twice daily | Significant tumor regression |

| A549 | 3 mg/kg, once daily | Mild suppression of tumor growth |

| Mouse Heart Tissue | 1.3 mg/kg | 50% inhibition of FGF-induced Erk phosphorylation (TED50) |

| Mouse Heart Tissue | 3.2 mg/kg | 90% inhibition of FGF-induced Erk phosphorylation (TED90) |

Key Downstream Signaling Pathways Affected

This compound-mediated inhibition of FGFRs leads to the attenuation of several critical downstream signaling pathways.

The RAS-RAF-MEK-ERK (MAPK) Pathway

The primary and most consistently reported downstream effect of FGFR inhibition by this compound is the suppression of the Mitogen-Activated Protein Kinase (MAPK) pathway.[1][2] Upon FGFR activation, the adaptor protein FGFR substrate 2 (FRS2) is phosphorylated, which then recruits the Grb2/Sos1 complex.[2] This complex activates RAS, initiating a phosphorylation cascade that leads to the activation of ERK (extracellular signal-regulated kinase).[2][5] Activated ERK translocates to the nucleus to regulate gene expression involved in cell proliferation and differentiation.[8] this compound potently inhibits the phosphorylation of both FRS2 and ERK in a dose-dependent manner.[2][7]

The PI3K-AKT Pathway

The Phosphoinositide 3-Kinase (PI3K)/AKT pathway is another important signaling axis downstream of FGFR, primarily involved in cell survival and motility.[5][9] While FRS2-dependent signaling can lead to the activation of the PI3K/AKT pathway, studies on this compound and other FGFR inhibitors have shown that the impact on this pathway can be context-dependent.[8][10] Some studies report that significant changes in AKT phosphorylation are not always observed upon treatment, suggesting that in certain cell lines, the MAPK pathway is the predominant oncogenic driver downstream of FGFR.[10] However, in other contexts, FGFR inhibition has been shown to block PI3K/AKT signaling, leading to apoptosis.[9]

The PLCγ Pathway

In an FRS2-independent manner, activated FGFRs can also phosphorylate and activate Phospholipase C gamma (PLCγ).[5][10] This leads to the generation of diacylglycerol (DAG) and inositol trisphosphate (IP3), which in turn activates Protein Kinase C (PKC) and modulates intracellular calcium levels, further influencing the MAPK pathway.[5] Treatment with this compound has been demonstrated to abolish FGF1-induced phosphorylation of PLCγ.[10]

References

- 1. mdpi.com [mdpi.com]

- 2. aacrjournals.org [aacrjournals.org]

- 3. This compound - Creative Enzymes [creative-enzymes.com]

- 4. selleckchem.com [selleckchem.com]

- 5. Crystal Structure of the FGFR4/LY2874455 Complex Reveals Insights into the Pan-FGFR Selectivity of this compound - PMC [pmc.ncbi.nlm.nih.gov]

- 6. apexbt.com [apexbt.com]

- 7. medchemexpress.com [medchemexpress.com]

- 8. Radiosensitization by the Selective Pan-FGFR Inhibitor this compound - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Targeting fibroblast growth factor receptors blocks PI3K/AKT signaling, induces apoptosis, and impairs mammary tumor outgrowth and metastasis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Preclinical Evaluation of the Pan-FGFR Inhibitor this compound in FRS2-Amplified Liposarcoma - PMC [pmc.ncbi.nlm.nih.gov]

The Role of LY2874455 in Angiogenesis: A Technical Guide

Abstract

LY2874455 is a potent and selective, orally bioavailable small-molecule pan-inhibitor of the fibroblast growth factor receptor (FGFR) family of receptor tyrosine kinases.[1] Aberrant FGFR signaling is a key driver in various malignancies, promoting tumor cell proliferation, survival, and migration, as well as stimulating tumor angiogenesis.[2][3] This technical guide provides an in-depth overview of the mechanism of action of this compound, with a specific focus on its role in the inhibition of angiogenesis. We will detail its biochemical and cellular activity, summarize key preclinical in vitro and in vivo data, and provide an overview of the experimental protocols used to elucidate its anti-angiogenic properties.

Introduction to this compound and its Target: The FGF/FGFR Axis

The Fibroblast Growth Factor (FGF) signaling pathway plays a crucial role in embryonic development, tissue repair, and angiogenesis.[3] This pathway consists of FGF ligands and four high-affinity transmembrane receptor tyrosine kinases: FGFR1, FGFR2, FGFR3, and FGFR4.[2] The binding of FGFs to FGFRs induces receptor dimerization and autophosphorylation of the intracellular kinase domains.[4] This activation triggers downstream signaling cascades, primarily through the phosphorylation of FGFR substrate 2 (FRS2), which then activates the RAS-MAPK/ERK and PI3K-AKT pathways, leading to cell proliferation, survival, and differentiation.[2][5]

In the context of oncology, dysregulation of the FGF/FGFR axis through gene amplification, activating mutations, or chromosomal translocations can lead to constitutive signaling, promoting tumorigenesis and tumor-associated angiogenesis.[2][3] Therefore, inhibiting FGFR signaling presents a compelling therapeutic strategy. This compound was developed as a pan-FGFR inhibitor, demonstrating potent activity against all four FGFR family members.[1][2]

Mechanism of Action: Inhibition of FGFR Signaling and Angiogenesis

This compound exerts its anti-tumor and anti-angiogenic effects by competitively binding to the ATP-binding pocket of the FGFR kinase domain, thereby inhibiting receptor autophosphorylation and the subsequent activation of downstream signaling pathways.[3] This blockade of FGFR signaling in endothelial cells, which express FGFRs, directly impedes their ability to proliferate, migrate, and form new blood vessels—the hallmarks of angiogenesis.

Furthermore, this compound exhibits a degree of selectivity for FGFRs over the Vascular Endothelial Growth Factor Receptor 2 (VEGFR2), another key regulator of angiogenesis.[2] While it does inhibit VEGFR2, its potency against FGFRs is significantly higher.[2][6] This preferential inhibition of the FGF/FGFR pathway may offer a distinct advantage, potentially mitigating some of the toxicities associated with potent VEGFR2 inhibitors, such as hypertension.[2]

Signaling Pathway Inhibition

The primary mechanism through which this compound inhibits angiogenesis is by blocking the FGF-stimulated phosphorylation of FRS2 and the subsequent activation of the MAPK/ERK pathway in endothelial cells.

FGFR Signaling Pathway and Inhibition by this compound.

Quantitative Data Summary

The following tables summarize the in vitro and in vivo potency of this compound from various preclinical studies.

Table 1: In Vitro Biochemical and Cellular Potency of this compound

| Target/Cell Line | Assay Type | IC50 (nM) | Reference(s) |

| FGFR1 | Biochemical Kinase Assay | 2.8 | [2][4][6] |

| FGFR2 | Biochemical Kinase Assay | 2.6 | [2][4][6] |

| FGFR3 | Biochemical Kinase Assay | 6.4 | [2][4][6] |

| FGFR4 | Biochemical Kinase Assay | 6.0 | [2][4][6] |

| VEGFR2 | Biochemical Kinase Assay | 7.0 | [4][6] |

| SNU-16 (FGFR2 amplified) | p-FGFR2 Inhibition | 0.8 | [7] |

| KATO-III (FGFR2 amplified) | p-FGFR2 Inhibition | 1.5 | [7] |

| SNU-16 (FGFR2 amplified) | p-FRS2 Inhibition | 0.8 | [7] |

| KATO-III (FGFR2 amplified) | p-FRS2 Inhibition | 1.5 | [7] |

| HUVEC (FGFR1 expressing) | FGF2-induced p-Erk Inhibition | 0.3 - 0.8 | [4][7] |

| RT-112 (FGFR3 expressing) | FGF9-induced p-Erk Inhibition | 0.3 - 0.8 | [4][7] |

| KMS-11 (FGFR3 translocated) | Cell Proliferation | 0.57 | [7] |

| OPM-2 (FGFR3 translocated) | Cell Proliferation | 1.0 | [7] |

Table 2: In Vivo Efficacy of this compound

| Tumor Model | Parameter | Value (mg/kg) | Dosing Schedule | Reference(s) |

| RT-112 Xenograft | TED50 (Tumor Growth) | 1.0 | Twice a day | [7] |

| RT-112 Xenograft | TED90 (Tumor Growth) | 3.0 | Twice a day | [7] |

| Mouse Heart Tissue | TED50 (FGF-induced p-Erk) | 1.3 | Single dose | [6] |

| Mouse Heart Tissue | TED90 (FGF-induced p-Erk) | 3.2 | Single dose | [6] |

| LS70x DDLPS Xenograft | Tumor Growth Inhibition | 3.0 | Twice a day | [5] |

IC50: Half-maximal inhibitory concentration; TED50/90: Therapeutically effective dose for 50%/90% inhibition.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are protocols for key experiments used to characterize the anti-angiogenic effects of this compound.

Biochemical FGFR Kinase Inhibition Assay

This assay quantifies the direct inhibitory effect of this compound on the enzymatic activity of purified FGFR kinases.

Protocol:

-

Reaction Mixture Preparation : Prepare a reaction mixture containing 8 mM Tris-HCl (pH 7.5), 10 mmol/L HEPES, 5 mM dithiothreitol, 10 μM ATP, 0.5 μCi ³³P-ATP, 10 mM MnCl₂, 150 mM NaCl, 0.01% Triton X-100, 4% DMSO, and 0.05 mg/mL poly(Glu:Tyr) as a substrate.[6]

-

Enzyme Addition : Add purified recombinant human FGFR1, FGFR2, FGFR3, or FGFR4 enzyme to the reaction mixture.[6][8]

-

Inhibitor Addition : Add varying concentrations of this compound (dissolved in DMSO) to the reaction wells.

-

Incubation : Incubate the reaction mixtures at room temperature for 30 minutes to allow for the kinase reaction to proceed.[6]

-

Termination : Stop the reaction by adding 10% H₃PO₄.[6]

-

Detection : Transfer the reaction mixtures to a 96-well filter plate and wash three times with 0.5% H₃PO₄ to remove unincorporated ³³P-ATP.[8]

-

Quantification : After air-drying, measure the amount of incorporated ³³P into the substrate using a scintillation counter.

-

Data Analysis : Calculate the IC50 values by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Biochemical FGFR Kinase Inhibition Assay Workflow.

In Vitro Endothelial Cell Tube Formation Assay

This assay assesses the ability of endothelial cells to form capillary-like structures, a key step in angiogenesis, and the inhibitory effect of this compound on this process.

Protocol:

-

Plate Coating : Coat the wells of a 96-well plate with a basement membrane matrix solution (e.g., Matrigel) and incubate at 37°C for at least 30 minutes to allow for solidification.[1]

-

Cell Seeding : Seed Human Umbilical Vein Endothelial Cells (HUVECs) onto the solidified matrix at a density of 1 x 10⁴ to 2 x 10⁴ cells per well in endothelial basal medium.[2]

-

Treatment : Add varying concentrations of this compound to the wells. Include a positive control (e.g., FGF2 or VEGF) and a vehicle control (DMSO).

-

Incubation : Incubate the plate at 37°C in a 5% CO₂ incubator for 4-18 hours.[2]

-

Visualization : Observe the formation of tube-like structures using a phase-contrast microscope.

-

Quantification : Capture images and quantify the extent of tube formation by measuring parameters such as total tube length, number of junctions, and number of loops using image analysis software.

-

Data Analysis : Compare the quantified tube formation in this compound-treated wells to the controls to determine the inhibitory effect.

In Vivo Tumor Xenograft Model

This model evaluates the anti-tumor and anti-angiogenic efficacy of this compound in a living organism.

Protocol:

-

Cell Implantation : Subcutaneously implant human tumor cells (e.g., RT-112, SNU-16, or OPM-2) into the flank of immunodeficient mice (e.g., nude or NOD/SCID).[4][5]

-

Tumor Growth : Allow the tumors to grow to a palpable size (e.g., 100-150 mm³).[5]

-

Treatment Initiation : Randomize the mice into treatment and control groups. Administer this compound orally (p.o.) at specified doses (e.g., 1.5 or 3 mg/kg) and schedules (e.g., twice daily).[4] The control group receives the vehicle.

-

Monitoring : Measure tumor volume and body weight regularly (e.g., twice a week).

-

Pharmacodynamic Analysis : At the end of the study, or at specific time points, tumors can be excised for analysis of target engagement (e.g., levels of phosphorylated FGFR, FRS2, and ERK) by Western blotting or immunohistochemistry.[5]

-

Data Analysis : Plot tumor growth curves for each group and perform statistical analysis to determine the significance of tumor growth inhibition by this compound.

In Vivo Tumor Xenograft Model Workflow.

Conclusion

This compound is a potent pan-FGFR inhibitor that demonstrates significant anti-angiogenic activity. Its mechanism of action is centered on the direct inhibition of FGFR kinase activity, leading to the suppression of downstream signaling pathways crucial for endothelial cell function. Preclinical data from a variety of in vitro and in vivo models have consistently shown its ability to inhibit angiogenesis and suppress tumor growth in FGFR-dependent cancer models. The detailed experimental protocols provided herein offer a framework for the continued investigation and understanding of this compound and other FGFR-targeted therapies in the context of tumor angiogenesis. Further clinical evaluation is warranted to fully establish the therapeutic potential of this compound in treating human malignancies.[9]

References

- 1. Advanced tube formation assay using human endothelial colony forming cells for in vitro evaluation of angiogenesis - PMC [pmc.ncbi.nlm.nih.gov]

- 2. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]

- 3. researchgate.net [researchgate.net]

- 4. Early detection of antiangiogenic treatment responses in a mouse xenograft tumor model using quantitative perfusion MRI - PMC [pmc.ncbi.nlm.nih.gov]

- 5. In vitro angiogenesis: endothelial cell tube formation on gelled basement membrane extract - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. promocell.com [promocell.com]

- 7. Endothelial Cell Tube Formation Assay for the In Vitro Study of Angiogenesis - PMC [pmc.ncbi.nlm.nih.gov]

- 8. selleckchem.com [selleckchem.com]

- 9. documents.thermofisher.com [documents.thermofisher.com]

Preclinical Profile of LY2874455 in GastGascan: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the preclinical studies of LY2874455, a potent and selective pan-FGFR inhibitor, in the context of gastric cancer. This document details the mechanism of action, in vitro and in vivo efficacy, and the underlying signaling pathways affected by this compound.

Core Mechanism of Action

This compound is an orally bioavailable small-molecule inhibitor that targets all four fibroblast growth factor receptors (FGFR1, FGFR2, FGFR3, and FGFR4)[1]. FGFR signaling is a crucial pathway in tumorigenesis, regulating cell proliferation, survival, migration, and angiogenesis[2]. In gastric cancer, amplification and overexpression of FGFR2 are frequently observed, making it a key therapeutic target[1][2]. This compound exerts its anti-tumor effects by binding to the ATP-binding pocket of the FGFRs, thereby inhibiting their kinase activity and blocking downstream signaling cascades[2].

In Vitro Efficacy

The in vitro activity of this compound has been evaluated in various gastric cancer cell lines, particularly those with FGFR2 amplification, such as SNU-16 and KATO-III.

Table 1: In Vitro Activity of this compound in Gastric Cancer Cell Lines

| Cell Line | FGFR Status | Assay Type | Endpoint | IC50 Value (nM) | Reference |

| SNU-16 | FGFR2 Amplified | Cell Viability | Inhibition of Cell Proliferation | 3.96 ± 4.4 | [3] |

| KATO-III | FGFR2 Amplified | Cell Viability | Inhibition of Cell Proliferation | 5.45 ± 5.3 | [3] |

| SNU-16 | FGFR2 Amplified | Phosphorylation Assay | Inhibition of p-FGFR2 | 0.8 | MedChemExpress |

| KATO-III | FGFR2 Amplified | Phosphorylation Assay | Inhibition of p-FGFR2 | 1.5 | MedChemExpress |

| SNU-16 | FGFR2 Amplified | Phosphorylation Assay | Inhibition of p-FRS2 | 0.8 - 1.5 | MedChemExpress |

| KATO-III | FGFR2 Amplified | Phosphorylation Assay | Inhibition of p-FRS2 | 0.8 - 1.5 | MedChemExpress |

| SNU-16 | FGFR2 Amplified | Phosphorylation Assay | Inhibition of p-Erk | 0.3 - 0.8 | MedChemExpress |

| KATO-III | FGFR2 Amplified | Phosphorylation Assay | Inhibition of p-Erk | 0.3 - 0.8 | MedChemExpress |

In Vivo Efficacy in Xenograft Models

Preclinical studies using gastric cancer xenograft models in immunocompromised mice have demonstrated the potent in vivo anti-tumor activity of this compound.

Table 2: In Vivo Efficacy of this compound in Gastric Cancer Xenograft Models

| Xenograft Model | Treatment | Dosing Schedule | Tumor Growth Inhibition (%) | Key Findings | Reference |

| SNU-16 | This compound | 3 mg/kg, twice daily | Significant regression | Dose-dependent inhibition of tumor growth | MedChemExpress |

| KATO-III | This compound | Not specified | Broad-spectrum antitumor activity | Efficacy in FGFR2-amplified model | [2] |

Signaling Pathway Analysis

This compound effectively inhibits the FGFR signaling cascade in gastric cancer cells. Upon binding to FGFR, the drug prevents receptor dimerization and autophosphorylation, leading to the suppression of downstream signaling pathways critical for tumor growth and survival.

Caption: FGFR Signaling Pathway Inhibition by this compound.

The primary mechanism involves the inhibition of FGFR substrate 2 (FRS2) phosphorylation, a key docking protein that recruits other signaling molecules. This blockade disrupts major downstream pathways, including:

-

RAS/RAF/MEK/ERK (MAPK) Pathway: Inhibition of this pathway leads to decreased cell proliferation. This compound has been shown to potently inhibit the phosphorylation of Erk[4].

-

PI3K/AKT/mTOR Pathway: Suppression of this pathway contributes to the induction of apoptosis and reduced cell survival[4].

Experimental Protocols

In Vitro Cell-Based Assays

Cell Lines and Culture Conditions:

-

SNU-16 and KATO-III cells , human gastric carcinoma cell lines with FGFR2 amplification, were used.

-

Cells were cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.

-

Cultures were maintained in a humidified incubator at 37°C with 5% CO2.

Cell Viability Assay (MTT Assay):

-

Cells were seeded in 96-well plates at a density of 5 x 10³ cells/well and allowed to adhere overnight.

-

The following day, cells were treated with various concentrations of this compound or vehicle control (DMSO).

-

After 72 hours of incubation, 20 µL of MTT solution (5 mg/mL in PBS) was added to each well and incubated for 4 hours at 37°C.

-

The medium was then removed, and 150 µL of DMSO was added to dissolve the formazan crystals.

-

The absorbance was measured at 490 nm using a microplate reader.

-

IC50 values were calculated using non-linear regression analysis.

Western Blot Analysis for Protein Phosphorylation:

-

Cell Lysis: Cells were treated with this compound for the indicated times, then washed with ice-cold PBS and lysed in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Protein Quantification: Protein concentration was determined using the BCA protein assay kit.

-

SDS-PAGE and Transfer: Equal amounts of protein (20-30 µg) were separated by SDS-PAGE and transferred to a PVDF membrane.

-

Immunoblotting:

-

The membrane was blocked with 5% non-fat milk or bovine serum albumin (BSA) in TBST for 1 hour at room temperature.

-

The membrane was then incubated with primary antibodies overnight at 4°C. Key primary antibodies include those against phospho-FGFR, total FGFR, phospho-FRS2, total FRS2, phospho-ERK, total ERK, phospho-AKT, and total AKT.

-

After washing with TBST, the membrane was incubated with HRP-conjugated secondary antibodies for 1 hour at room temperature.

-

-

Detection: The protein bands were visualized using an enhanced chemiluminescence (ECL) detection system.

Caption: Western Blot Experimental Workflow.

In Vivo Xenograft Studies

Animal Models:

-

Athymic nude mice or NOD/SCID mice (6-8 weeks old) were used.

-

All animal procedures were conducted in accordance with institutional animal care and use committee (IACUC) guidelines.

Tumor Implantation:

-

SNU-16 cells (5 x 10⁶) were suspended in 100 µL of a 1:1 mixture of Matrigel and PBS.

-

The cell suspension was subcutaneously injected into the flank of each mouse.

-

Tumors were allowed to grow to a palpable size (approximately 100-150 mm³).

Drug Administration and Efficacy Evaluation:

-

Mice were randomized into treatment and control groups.

-

This compound was formulated in an appropriate vehicle and administered orally, typically twice daily.

-

The control group received the vehicle only.

-

Tumor volume was measured two to three times per week using calipers and calculated using the formula: (Length x Width²)/2.

-

Body weight and general health of the mice were monitored throughout the study.

-

At the end of the study, tumors were excised, weighed, and processed for pharmacodynamic analysis (e.g., Western blot for p-FGFR).

Caption: In Vivo Xenograft Study Workflow.

Conclusion

The preclinical data for this compound in gastric cancer models strongly support its development as a targeted therapeutic agent. Its potent and selective inhibition of the FGFR signaling pathway translates to significant anti-tumor activity in both in vitro and in vivo settings, particularly in tumors harboring FGFR2 amplification. The detailed methodologies provided in this guide serve as a valuable resource for researchers in the field of oncology and drug development.

References

- 1. mdpi.com [mdpi.com]

- 2. Fibroblast growth factor receptor signaling as therapeutic targets in gastric cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 3. A novel small molecule RK-019 inhibits FGFR2-amplification gastric cancer cell proliferation and induces apoptosis in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Preclinical Evaluation of the Pan-FGFR Inhibitor this compound in FRS2-Amplified Liposarcoma - PMC [pmc.ncbi.nlm.nih.gov]

LY2874455: A Comprehensive Technical Guide for Researchers

For Researchers, Scientists, and Drug Development Professionals

Introduction

LY2874455 is a potent and selective, orally bioavailable, small-molecule pan-inhibitor of the fibroblast growth factor receptor (FGFR) family of receptor tyrosine kinases.[1][2][3] Aberrant FGFR signaling has been implicated in the pathogenesis of various human malignancies, making it a compelling target for cancer therapy.[1] this compound has demonstrated broad-spectrum antitumor activity in preclinical models and has been evaluated in clinical trials for the treatment of advanced cancers.[1][2][4] This technical guide provides a comprehensive overview of the chemical structure, properties, mechanism of action, and key experimental data related to this compound.

Chemical Structure and Properties

This compound, with the IUPAC name 2-[4-[(E)-2-[5-[(1R)-1-(3,5-dichloropyridin-4-yl)ethoxy]-1H-indazol-3-yl]ethenyl]pyrazol-1-yl]ethanol, is a complex heterocyclic molecule.[2] Its chemical structure is presented below.

Chemical Structure of this compound

Caption: 2D Chemical Structure of this compound.

A summary of the key chemical and physicochemical properties of this compound is provided in the table below.

| Property | Value | Reference |

| IUPAC Name | 2-[4-[(E)-2-[5-[(1R)-1-(3,5-dichloropyridin-4-yl)ethoxy]-1H-indazol-3-yl]ethenyl]pyrazol-1-yl]ethanol | [2] |

| Molecular Formula | C₂₁H₁₉Cl₂N₅O₂ | [2][5] |

| Molecular Weight | 444.31 g/mol | [2][5] |

| CAS Number | 1254473-64-7 | [2][5] |

| Appearance | Off-white to pink solid | [5] |

| Solubility | Soluble in DMSO (≥44.4 mg/mL), soluble in Ethanol (≥6.34 mg/mL with warming), insoluble in water. | [5][6] |

| Storage | Store as a solid at -20°C for up to 3 years. | [5] |

| SMILES | C--INVALID-LINK--OC2=CC3=C(C=C2)NN=C3/C=C/C4=CN(N=C4)CCO | [2] |

Mechanism of Action

This compound is a potent, ATP-competitive, pan-inhibitor of FGFR subtypes 1, 2, 3, and 4.[1][2][3] By binding to the ATP-binding pocket of the FGFR kinase domain, it blocks the autophosphorylation of the receptor and subsequent activation of downstream signaling pathways.[1] The primary signaling cascades inhibited by this compound include the RAS-RAF-MEK-ERK (MAPK) pathway and the PI3K-AKT pathway, both of which are critical for cell proliferation, survival, and migration.[7][8]

The inhibitory activity of this compound against the four FGFR isoforms is summarized in the table below.

| Target | IC₅₀ (nM) | Reference |

| FGFR1 | 2.8 | [5][9] |

| FGFR2 | 2.6 | [5][9] |

| FGFR3 | 6.4 | [5][9] |

| FGFR4 | 6.0 | [5][9] |

The binding of Fibroblast Growth Factor (FGF) to its receptor (FGFR) triggers receptor dimerization and autophosphorylation, initiating a cascade of downstream signaling events. The simplified FGFR signaling pathway and the point of inhibition by this compound are depicted in the following diagram.

Caption: Simplified FGFR Signaling Pathway and Inhibition by this compound.

Preclinical Efficacy

The antitumor activity of this compound has been evaluated in a variety of preclinical models, including cancer cell lines and tumor xenografts.

In Vitro Cellular Activity

This compound has demonstrated potent inhibitory effects on the proliferation of cancer cell lines with dysregulated FGFR signaling. The IC₅₀ values for the inhibition of phosphorylation of key downstream signaling molecules in different cell lines are presented below.

| Cell Line | Cancer Type | Target Pathway | IC₅₀ (nM) | Reference |

| HUVEC | - | FGF2-induced p-Erk | 0.3 - 0.8 | [1] |

| RT-112 | Bladder Cancer | FGF9-induced p-Erk | 0.3 - 0.8 | [1] |

| SNU-16 | Gastric Cancer | p-FGFR2 | 0.8 | [1] |

| KATO-III | Gastric Cancer | p-FGFR2 | 1.5 | [1] |

| SNU-16 | Gastric Cancer | p-FRS2 | 0.8 | [1] |

| KATO-III | Gastric Cancer | p-FRS2 | 1.5 | [1] |

In Vivo Antitumor Activity

Oral administration of this compound has been shown to significantly inhibit tumor growth in various xenograft models. A summary of its in vivo efficacy is provided below.

| Xenograft Model | Cancer Type | Dosing | Outcome | Reference |

| SNU-16 | Gastric Cancer | 1 & 3 mg/kg, p.o., b.i.d. | Dose-dependent tumor growth inhibition | [1] |

| RT-112 | Bladder Cancer | 1 & 3 mg/kg, p.o., b.i.d. | Dose-dependent tumor growth inhibition | [1] |

| OPM-2 | Multiple Myeloma | 1 & 3 mg/kg, p.o., b.i.d. | Dose-dependent tumor growth inhibition | [1] |

| NCI-H460 | Lung Cancer | 3 mg/kg, p.o., b.i.d. | Tumor growth inhibition | [1] |

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are outlines of key experimental protocols used in the evaluation of this compound.

Biochemical Filter-Binding Assay for FGFR Kinase Activity

This assay quantifies the phosphorylation of a substrate by FGFR kinases in the presence of this compound.

Caption: Workflow for the Biochemical Filter-Binding Assay.

Detailed Methodology:

-

Reaction Mixture Preparation: The reaction mixture typically contains 8 mmol/L Tris-HCl (pH 7.5), 10 mmol/L HEPES, 5 mmol/L dithiothreitol, 10 μmol/L ATP, 0.5 μCi ³³P-ATP, 10 mmol/L MnCl₂, 150 mmol/L NaCl, 0.01% Triton X-100, 4% dimethyl sulfoxide, 0.05 mg/mL poly(Glu:Tyr) (4:1), and the respective FGFR enzyme.[1]

-

Incubation: The reaction is initiated by the addition of the enzyme and incubated at room temperature for 30 minutes.

-

Termination and Filtration: The reaction is stopped by the addition of 10% H₃PO₄. The mixture is then transferred to a 96-well filter plate and washed three times with 0.5% H₃PO₄ to remove unincorporated ³³P-ATP.

-

Detection: The amount of incorporated ³³P is quantified using a scintillation counter. The IC₅₀ values are determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Cell Proliferation Assay

This assay measures the effect of this compound on the viability and proliferation of cancer cells.

Detailed Methodology:

-

Cell Seeding: Cancer cells are seeded in 96-well plates at a specific density (e.g., 2,000-5,000 cells/well) and allowed to attach overnight.

-

Treatment: The cells are treated with various concentrations of this compound or vehicle control (DMSO) for a specified period (e.g., 72 hours).

-

Viability Assessment: Cell viability is assessed using a colorimetric assay such as MTT or CellTiter-Glo®. For MTT assays, the media is replaced with MTT solution, incubated, and then the formazan crystals are solubilized with a solvent.

-

Data Analysis: The absorbance is read using a microplate reader, and the percentage of cell growth inhibition is calculated relative to the vehicle-treated control. IC₅₀ values are then determined.

In Vivo Tumor Xenograft Studies

These studies evaluate the antitumor efficacy of this compound in a living organism.

Caption: General Workflow for In Vivo Tumor Xenograft Studies.

Detailed Methodology:

-

Cell Implantation: A suspension of cancer cells (e.g., 5 x 10⁶ cells in a mixture of media and Matrigel) is injected subcutaneously into the flank of immunocompromised mice (e.g., nude or SCID mice).[1]

-

Tumor Growth and Randomization: Tumors are allowed to grow to a predetermined size (e.g., 100–200 mm³), after which the animals are randomized into treatment and control groups.[1]

-

Drug Administration: this compound is typically formulated in a vehicle such as 1% hydroxyethylcellulose and 0.25% Tween 80 in water and administered orally (p.o.) at specified doses and schedules (e.g., once or twice daily).

-

Monitoring and Endpoint: Tumor volume is measured regularly (e.g., twice weekly) using calipers (Volume = 0.5 x Length x Width²). Animal body weight and general health are also monitored. The study is terminated when tumors in the control group reach a certain size or at a predetermined time point.

-

Pharmacodynamic Analysis: At the end of the study, tumors can be excised and analyzed for target engagement by measuring the phosphorylation levels of FGFR and downstream signaling proteins via Western blotting or ELISA.

Conclusion

This compound is a well-characterized, potent, and selective pan-FGFR inhibitor with significant preclinical antitumor activity. This technical guide provides a foundational understanding of its chemical properties, mechanism of action, and key experimental data. The detailed protocols and structured data presentation are intended to facilitate further research and development in the field of FGFR-targeted cancer therapy. Researchers are encouraged to consult the cited literature for more in-depth information and specific experimental details.

References

- 1. caymanchem.com [caymanchem.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. file.glpbio.com [file.glpbio.com]

- 4. selleck.co.jp [selleck.co.jp]

- 5. selleckchem.com [selleckchem.com]

- 6. Crystal Structure of the FGFR4/LY2874455 Complex Reveals Insights into the Pan-FGFR Selectivity of this compound - PMC [pmc.ncbi.nlm.nih.gov]

- 7. selleckchem.com [selleckchem.com]

- 8. researchgate.net [researchgate.net]

- 9. Crystal Structure of the FGFR4/LY2874455 Complex Reveals Insights into the Pan-FGFR Selectivity of this compound | PLOS One [journals.plos.org]

The Potent Anti-Tumor Activity of LY2874455: A Deep Dive into its Pharmacodynamics in Xenograft Models

For Immediate Release

[City, State] – LY2874455, a selective, orally bioavailable pan-fibroblast growth factor receptor (FGFR) inhibitor, has demonstrated significant anti-tumor efficacy across a range of preclinical xenograft models. This technical guide provides an in-depth analysis of the pharmacodynamics of this compound, detailing its mechanism of action, dose-dependent anti-tumor activity, and modulation of key biomarkers. The following information is intended for researchers, scientists, and drug development professionals in the oncology field.

This compound targets all four members of the FGFR family (FGFR1, FGFR2, FGFR3, and FGFR4), which are crucial mediators of cell proliferation, survival, and angiogenesis.[1][2] Dysregulation of the FGF/FGFR signaling pathway is a known driver in various human cancers, making it a prime target for therapeutic intervention.[1]

Mechanism of Action: Inhibition of the FGF/FGFR Signaling Pathway

This compound exerts its anti-neoplastic effects by binding to and inhibiting the tyrosine kinase activity of FGFRs.[2][3] This blockade prevents the phosphorylation of downstream signaling molecules, most notably FGFR substrate 2 (FRS2), which in turn inhibits the activation of the Ras/MAPK and PI3K/AKT pathways.[1][4] The ultimate consequence of this inhibition is a reduction in tumor cell proliferation, survival, and migration, as well as an anti-angiogenic effect.[1]

Potent Anti-Tumor Activity in Xenograft Models

This compound has demonstrated robust, dose-dependent tumor growth inhibition in a variety of xenograft models, including those derived from lung, gastric, bladder, and multiple myeloma cancer cell lines.[1] Notably, significant tumor regression has been observed in several models at well-tolerated doses.[1]

| Parameter | FGFR1 | FGFR2 | FGFR3 | FGFR4 | VEGFR2 |

| IC50 (nmol/L) | 2.8 | 2.6 | 6.4 | 6 | 7 |

| In vitro biochemical assay results for this compound against various receptor tyrosine kinases.[5] |

| Xenograft Model | Cell Line | Tumor Type | Dosing (mg/kg, p.o.) | Tumor Growth Inhibition |

| SNU-16 | SNU-16 | Gastric Cancer | 3 (BID) | Significant Regression |

| RT-112 | RT-112 | Bladder Cancer | 3 (BID) | Significant Regression |

| OPM-2 | OPM-2 | Multiple Myeloma | 3 (BID) | Significant Regression |

| NCI-H460 | NCI-H460 | Lung Cancer | 3 (BID) | Dose-dependent Inhibition |

| A549 | A549 | Lung Cancer | 3 (QD, with 10 Gy X-ray) | Significant growth suppression |

| Summary of this compound efficacy in various xenograft models.[1][5][6] |

Pharmacodynamic Biomarker Modulation

The anti-tumor activity of this compound is directly correlated with the inhibition of its target in vivo. Studies have shown a dose-dependent reduction in the phosphorylation of both FGFR (p-FGFR) and FRS2 (p-FRS2) in tumor tissues from treated animals.[1] This confirms target engagement and provides a valuable pharmacodynamic biomarker for clinical development.[1]

Detailed Experimental Protocols

1. Cell Lines and Culture: Human tumor cell lines such as SNU-16 (gastric carcinoma), RT-112 (bladder carcinoma), OPM-2 (multiple myeloma), and NCI-H460 (non-small cell lung cancer) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics, and maintained in a humidified incubator at 37°C with 5% CO2.[1]

2. Xenograft Model Establishment: Female athymic nude mice (6-8 weeks old) are typically used. A suspension of 5-10 x 10^6 tumor cells in a suitable medium (e.g., RPMI-1640) is injected subcutaneously into the flank of each mouse. Tumors are allowed to grow to a palpable size (e.g., 100-200 mm³) before the commencement of treatment.[6]

3. Drug Administration: this compound is formulated for oral administration (p.o.). Dosing is typically performed once (QD) or twice daily (BID) at concentrations ranging from 1 to 3 mg/kg.[1][6] A vehicle control group is included in all studies.

4. Efficacy Evaluation: Tumor dimensions are measured regularly (e.g., twice weekly) using calipers, and tumor volume is calculated using the formula: (length x width²) / 2. Animal body weights are also monitored as an indicator of toxicity.

5. Pharmacodynamic Analysis: At the end of the study, or at specific time points, tumors are excised, snap-frozen in liquid nitrogen, and stored at -80°C. Tumor lysates are prepared and subjected to Western blot analysis or ELISA to determine the levels of total and phosphorylated FGFR and FRS2.[1]

Conclusion

The preclinical data strongly support the potent and broad-spectrum anti-tumor activity of this compound in xenograft models driven by aberrant FGFR signaling. The well-defined pharmacokinetic/pharmacodynamic relationship, characterized by dose-dependent tumor growth inhibition and modulation of key biomarkers, underscores the therapeutic potential of this compound. These findings have provided a solid foundation for the clinical evaluation of this compound in patients with advanced cancers harboring FGFR alterations.[1]

References

Methodological & Application

Application Notes and Protocols for LY2874455 In Vitro Cell Culture

For Researchers, Scientists, and Drug Development Professionals

Introduction

LY2874455 is a potent, orally bioavailable, and selective pan-inhibitor of the fibroblast growth factor receptor (FGFR) family of receptor tyrosine kinases.[1][2] It has demonstrated significant anti-tumor activity in preclinical models and is a valuable tool for investigating the role of FGFR signaling in cancer and other diseases. These application notes provide detailed protocols for the in vitro use of this compound in cell culture experiments, including cell viability assays, western blotting for target engagement, and clonogenic survival assays.

Mechanism of Action

This compound exerts its biological effects by binding to the ATP-binding pocket of FGFRs, thereby inhibiting their kinase activity.[3] This blockade of FGFR signaling leads to the suppression of downstream pathways, including the FRS2-ERK pathway, which is crucial for cell proliferation, survival, and migration.[2] this compound is a Type I inhibitor, meaning it binds to the active conformation of the kinase.[3] It has been shown to be effective against wild-type FGFRs and some resistance-conferring mutants.[4]

Data Presentation

Table 1: In Vitro Inhibitory Activity of this compound

| Target | IC50 (nM) | Assay Type |

| FGFR1 | 2.8 | Cell-free assay |

| FGFR2 | 2.6 | Cell-free assay |

| FGFR3 | 6.4 | Cell-free assay |

| FGFR4 | 6.0 | Cell-free assay |

| VEGFR2 | 7.0 | Cell-free assay |

Data sourced from Selleck Chemicals.[1]

Table 2: Cellular Activity of this compound in Various Cell Lines

| Cell Line | Assay Type | IC50 / Effective Concentration | Incubation Time | Key Findings |

| NCI-H1581 | Antiproliferative assay | <0.5 µM | 72 hrs | Potent antiproliferative activity in FGFR1-amplified cells.[1] |

| SNU-16 | FGFR2 Phosphorylation | ~1.5 nM | Not Specified | Inhibition of FGFR2 and FRS2 phosphorylation.[2] |

| KATO-III | FGFR2 Phosphorylation | ~0.8 nM | Not Specified | Inhibition of FGFR2 and FRS2 phosphorylation.[2] |

| SNU-16 & KATO-III | Erk Phosphorylation | 0.3 - 0.8 nM | Not Specified | Dose-dependent inhibition of FGF2 and FGF9-induced Erk phosphorylation.[2] |

| H1703, A549, H1299 | Clonogenic Assay | 100 nM | 10 days | Increased sensitivity to X-ray irradiation.[5] |

| DDLPS Cell Lines | Cell Growth & Apoptosis | 100 nM | 24 hrs (Western), up to 96 hrs (Growth) | Induced a strong, long-lasting growth inhibitory effect and moderate apoptosis.[6][7] |

Experimental Protocols

1. Cell Line Selection and Culture

A variety of cancer cell lines with known FGFR alterations are suitable for in vitro studies with this compound. Examples include:

-

FGFR1-amplified: NCI-H1581 (Lung Cancer)

-

FGFR2-amplified: SNU-16, KATO-III (Gastric Cancer)

-

FGFR3-mutant: RT-112 (Bladder Cancer)

-

FRS2-amplified: DDLPS cell lines (Dedifferentiated Liposarcoma)[6][7]

-

FGFR wild-type (for radiosensitization studies): A549, H1299 (Lung Cancer)[5]

General Cell Culture Protocol:

-

Culture cells in RPMI-1640 or DMEM supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.

-

Maintain cells in a humidified incubator at 37°C with 5% CO2.

-

Subculture cells every 2-3 days to maintain logarithmic growth.

2. Preparation of this compound Stock Solution

-

This compound is typically supplied as a solid.

-

Prepare a high-concentration stock solution (e.g., 10 mM) by dissolving the compound in dimethyl sulfoxide (DMSO).

-

Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.

-

Store the stock solution at -20°C or -80°C.

3. Antiproliferative Assay (e.g., MTT or CCK-8)

This assay measures the effect of this compound on cell viability and proliferation.

-

Seed 2,000-5,000 cells per well in a 96-well plate and allow them to adhere for 24 hours.[1]

-

Prepare serial dilutions of this compound in culture medium. The final DMSO concentration should be kept constant across all wells and should not exceed 0.1%.

-

Remove the existing medium from the cells and add 100 µL of the medium containing the various concentrations of this compound.

-

Incubate the plate for 72 hours at 37°C.[1]

-

Add 10 µL of MTT solution (5 mg/mL in PBS) or 10 µL of CCK-8 solution to each well and incubate for 2-4 hours at 37°C.

-

If using MTT, add 100 µL of solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) and incubate overnight at 37°C.

-

Measure the absorbance at the appropriate wavelength (e.g., 570 nm for MTT) using a microplate reader.[1]

-

Calculate the IC50 value by plotting the percentage of cell viability against the log concentration of this compound.

4. Western Blot Analysis for Target Engagement

This protocol is used to assess the effect of this compound on the phosphorylation of FGFR and its downstream targets like FRS2 and ERK.

-

Seed cells in 6-well plates and grow them to 70-80% confluency.

-

Serum-starve the cells for 12-24 hours if investigating ligand-stimulated signaling.

-